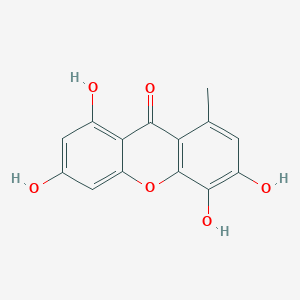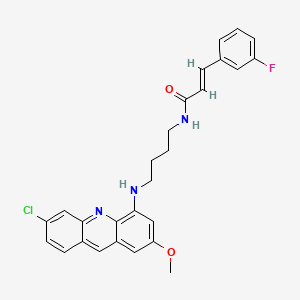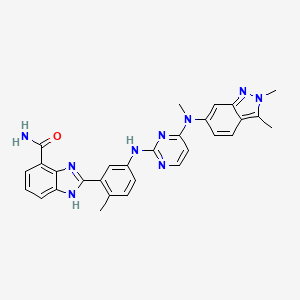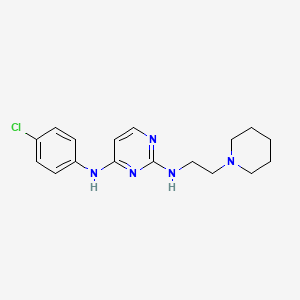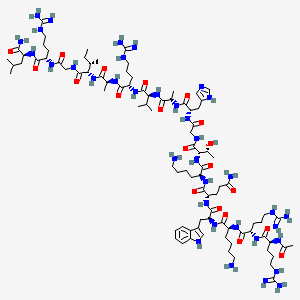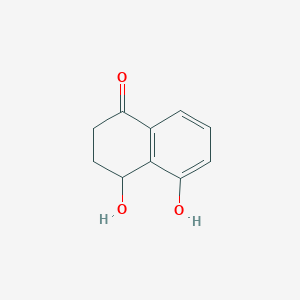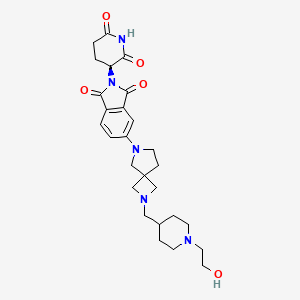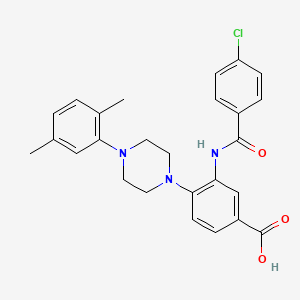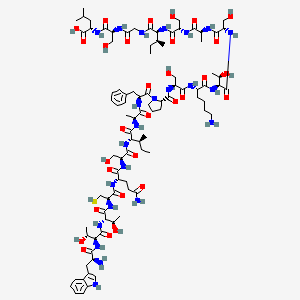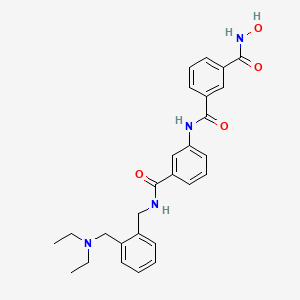
BChE/HDAC6-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE/HDAC6-IN-2 is a selective and potent dual inhibitor of butyrylcholinesterase and histone deacetylase 6. This compound exhibits neuroprotective and reactive oxygen species scavenging activity. It also functions as a metal ion co-agonist, inhibiting tau phosphorylation, and is used in the study of immune and neurological diseases .
Preparation Methods
The synthesis of BChE/HDAC6-IN-2 involves the fusion of core pharmacophoric moieties of butyrylcholinesterase and histone deacetylase 6 inhibitors. The synthetic route includes structure-activity relationship studies to identify compounds with superior inhibitory activity. The preparation method for in vivo studies involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and double-distilled water .
Chemical Reactions Analysis
BChE/HDAC6-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing its inhibitory effects. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
BChE/HDAC6-IN-2 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of butyrylcholinesterase and histone deacetylase 6.
Biology: The compound is employed in research on neuroprotection and reactive oxygen species scavenging.
Medicine: this compound is investigated for its potential in treating Alzheimer’s disease by inhibiting tau phosphorylation and providing neuroprotective effects.
Industry: The compound’s metal ion chelation properties make it useful in various industrial applications .
Mechanism of Action
BChE/HDAC6-IN-2 exerts its effects by selectively inhibiting butyrylcholinesterase and histone deacetylase 6. The inhibition of butyrylcholinesterase reduces the breakdown of acetylcholine, enhancing cholinergic transmission. Inhibition of histone deacetylase 6 leads to increased acetylation of α-tubulin and other proteins, affecting various cellular processes. The compound also inhibits tau phosphorylation, which is crucial in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
BChE/HDAC6-IN-2 is unique due to its dual inhibitory activity against butyrylcholinesterase and histone deacetylase 6. Similar compounds include:
Compound 24g: Another dual inhibitor with similar neuroprotective effects.
Phenolic compounds: These compounds also inhibit histone deacetylases but may have different specificity and activity profiles.
Other HDAC inhibitors: Various histone deacetylase inhibitors are used in research, each with unique properties and applications .
This compound stands out due to its balanced dual inhibition and potential therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C27H30N4O4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-N-[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]-3-N-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C27H30N4O4/c1-3-31(4-2)18-23-10-6-5-9-22(23)17-28-25(32)21-13-8-14-24(16-21)29-26(33)19-11-7-12-20(15-19)27(34)30-35/h5-16,35H,3-4,17-18H2,1-2H3,(H,28,32)(H,29,33)(H,30,34) |
InChI Key |
DQAVDNDLZPSMGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



